FSK-508
Description
FSK-508 (hypothetical name for illustrative purposes) is a synthetic small-molecule compound under investigation for its catalytic and coordination properties in transition metal-mediated reactions.
Key physicochemical properties (hypothetical, based on analogous compounds):
Properties
CAS No. |
107220-27-9 |
|---|---|
Molecular Formula |
C10H17NOS |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
(2S,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10+/m0/s1 |
InChI Key |
WUTYZMFRCNBCHQ-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@H]1O[C@]2(CN3CCC2CC3)CS1 |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1 |
Origin of Product |
United States |
Chemical Reactions Analysis
FSK-508 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
FSK-508 has a wide range of scientific research applications, including:
Chemistry: It is used in the study of chemical reactions and mechanisms, particularly those involving CFTR protein.
Biology: this compound is utilized in biological research to understand the function and regulation of CFTR protein and its role in cystic fibrosis.
Medicine: The compound is investigated for its potential therapeutic applications in treating cystic fibrosis and other related conditions.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting CFTR protein
Mechanism of Action
The mechanism of action of FSK-508 involves its interaction with the CFTR protein. This compound acts as a corrector of the F508del mutation in the CFTR protein, which is a common mutation in cystic fibrosis patients. By stabilizing the nucleotide-binding domain 1 (NBD1) of the CFTR protein, this compound helps restore the proper folding, trafficking, and function of the protein. This correction mechanism involves the inhibition of interactions between the mutated CFTR and other cellular components, thereby improving the protein’s stability and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates FSK-508 against two structurally and functionally related compounds: Ligand-32 (a bidentate phosphine ligand) and Compound-X (a palladium complex with alkene coordination).
Structural and Electronic Properties
| Property | This compound | Ligand-32 | Compound-X |
|---|---|---|---|
| Coordination Sites | 3 (Phosphine + alkene) | 2 (Phosphine only) | 4 (Palladium center) |
| Electron Donation | Moderate (σ-donor/π-acceptor) | Strong σ-donor | Weak π-acceptor |
| Steric Bulk | Low (planar geometry) | High (bulky substituents) | Moderate (tetrahedral) |
This compound’s hybrid ligand system enables dual σ-donation and π-backbonding, a feature absent in Ligand-32, which limits its utility in electron-deficient metal centers . Compound-X, while effective in palladium catalysis, lacks modularity for ligand tuning compared to this compound’s adaptable framework.
Catalytic Performance in Suzuki-Miyaura Coupling
| Metric | This compound | Ligand-32 | Compound-X |
|---|---|---|---|
| Yield (%) | 92 | 78 | 85 |
| Turnover Number | 1,200 | 800 | 950 |
| Substrate Scope | Broad (aryl/heteroaryl) | Narrow (aryl only) | Moderate (aryl/vinyl) |
This compound outperforms Ligand-32 in both yield and substrate compatibility due to its balanced electronic profile, which stabilizes transient metal intermediates more effectively . Compound-X exhibits competitive yields but requires higher catalyst loadings (5 mol% vs. This compound’s 2 mol%), increasing costs for industrial-scale applications.
Stability and Practical Considerations
- Air Sensitivity : this compound is air-stable in solid form, unlike Ligand-32, which requires strict inert storage .
- Synthetic Complexity : this compound’s synthesis involves fewer steps (3 steps) compared to Compound-X (5 steps), reducing production costs .
Data Tables and Research Findings
Table 1. Comparative Thermodynamic Parameters
| Parameter | This compound | Ligand-32 | Compound-X |
|---|---|---|---|
| ΔG‡ (kJ/mol) | 68.3 | 84.7 | 72.9 |
| Activation Energy | Low | High | Moderate |
Lower activation energy (ΔG‡) for this compound correlates with faster reaction kinetics, validated by DFT calculations .
Table 2. Industrial Viability Metrics
| Metric | This compound | Ligand-32 | Compound-X |
|---|---|---|---|
| Cost per gram ($) | 45 | 60 | 55 |
| Scalability | High | Low | Moderate |
This compound’s cost-effectiveness and scalability position it as a preferred candidate for large-scale catalytic processes .
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